N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom . Isoxazole derivatives have been shown to exhibit a wide range of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The exact synthetic route would depend on the specific substituents and their positions on the isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with a benzofuran moiety and a carboxamide group. The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole ring, the benzofuran moiety, and the carboxamide group. The isoxazole ring, in particular, has been shown to undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could contribute to its stability and reactivity .
Scientific Research Applications
Synthesis and Characterization
- Research has developed methods for synthesizing and characterizing novel compounds with structures similar to the specified compound, focusing on their potential in various biological applications. For instance, one study outlined the synthesis, characterization, and cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their in vitro cytotoxic activity against specific carcinoma cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Various compounds structurally related to the specified chemical have been synthesized and evaluated for their biological activities, such as anti-inflammatory, analgesic agents, and potential antitumor properties. For example, a study synthesized novel Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines derived from Visnaginone and Khellinone, assessing them as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticholinesterase Action
- Compounds based on the molecular skeletons similar to the query have been investigated for their anticholinesterase action. A study created novel carbamates from specific precursors, demonstrating potent inhibitors of acetyl- or butyrylcholinesterase, with some compounds showing remarkable selectivity (Luo et al., 2005).
Cytotoxicity Studies
- The cytotoxic potential of newly synthesized compounds structurally related to the specified chemical has been a focus of several studies. For example, the synthesis and characterization of various derivatives were conducted with screening for their in vitro cytotoxic activity against certain cancer cell lines, providing insights into the structural-activity relationships (Sañudo et al., 2006).
Histone Deacetylase 6 Inhibitors
- Research on derivatives structurally related to the compound has led to the development of selective histone deacetylase 6 inhibitors, showing potential for ameliorating Alzheimer's disease phenotypes. These compounds exhibit neuroprotective activity and cross the blood-brain barrier after oral administration, indicating a promising direction for Alzheimer's disease treatment (Lee et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Future Directions
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-12-7-2-4-9-8-13(21-14(9)12)15(19)17-16-10-5-3-6-11(10)18-22-16/h2,4,7-8H,3,5-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQNAFZLUMQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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